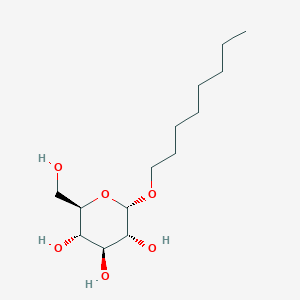

Octyl alpha-D-glucopyranoside

描述

Historical Context and Evolution of its Research Significance

The journey of alkyl glycosides from simple chemical curiosities to essential tools in membrane protein research has been marked by key discoveries and incremental advancements in their application.

Early Discoveries and Initial Characterizations

The synthesis of alkyl glycosides, including octyl glucoside, was first reported in the early 20th century. chemsynlab.com However, their potential as detergents for biological applications was not immediately recognized. It was not until the latter half of the century that researchers began to systematically investigate the properties of these compounds. Early studies focused on their synthesis and basic physical-chemical properties. For instance, the preparation of n-octyl-β-D-glucopyranoside was described by Noller and Rockwell in 1938. chemsynlab.com

Key Milestones in the Application of Octyl alpha-D-glucopyranoside in Research

A significant turning point for the use of octyl glucosides in research came with the growing interest in membrane proteins. The 1980s saw a surge in the use of n-octyl-β-D-glucopyranoside for solubilizing and reconstituting membrane proteins. adipogen.com For example, a 1981 study detailed the effects of octyl beta-glucoside on insulin (B600854) binding to solubilized membrane receptors. adipogen.com The development of n-Dodecyl-β-D-Maltopyranoside (DDM) in 1980 as a cheaper alternative to octyl glucoside further expanded the toolkit for membrane protein researchers, though octyl glucoside remained a popular choice due to its favorable properties. mdpi.com More recently, octyl glucoside has been utilized in advanced techniques like cryo-electron microscopy (cryo-EM) to determine the structures of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. chemsynlab.com

Classification and Structural Features Relevant to Research Applications

This compound belongs to the family of alkyl glycosides, which are non-ionic surfactants. chemsynlab.com These detergents are characterized by a carbohydrate head group linked to a hydrophobic alkyl chain. chemsynlab.com The uncharged nature of the hydrophilic head group makes them milder than ionic detergents, as they are less likely to denature proteins. unc.edu

Glycosidic Linkage and Anomeric Configuration (alpha-D- vs. beta-D-) and its Research Implications

The anomeric configuration of the glycosidic linkage, which connects the octyl chain to the glucose headgroup, has significant implications for the molecule's properties and applications. The two primary anomers are alpha (α) and beta (β). The orientation of the anomeric linkage influences the molecule's shape, which in turn affects its self-assembly into micelles and its interaction with proteins. rsc.org

Studies have shown that the α-anomer and β-anomer can exhibit different crystal packing and hydrogen-bonding patterns, which can affect their thermal stability and solubility. For example, glucosides with α-linkages are generally thought to have higher Krafft temperatures (the temperature at which the solubility of a surfactant equals its critical micelle concentration) than those with β-linkages. researchgate.net This difference is attributed to the more stable crystal structure of the α-anomer. researchgate.net The choice between the α- and β-anomer can therefore be critical for specific applications, such as protein crystallization, where the detergent's phase behavior is a key parameter. mdpi.com

Hydrophobic and Hydrophilic Moieties: Design Principles for Research Probes

The amphipathic structure of this compound, with its distinct hydrophobic octyl tail and hydrophilic glucose head, is the foundation of its utility as a research tool. chemsynlab.com This dual nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous solvent, effectively extracting the proteins from the lipid bilayer and keeping them in solution. unc.edu

The length of the alkyl chain and the nature of the sugar headgroup are key design features that can be modified to create a range of detergents with different properties. For instance, increasing the alkyl chain length generally leads to a lower critical micelle concentration (CMC) and larger micelles. mdpi.com The specific structure of the sugar headgroup can also influence the detergent's properties. The design of these molecules allows researchers to select the optimal detergent for a particular protein or application, balancing the need for effective solubilization with the preservation of the protein's native structure and function. moleculardimensions.com The use of fluorescent probes that partition into the hydrophobic core of the micelles can provide insights into the local environment and dynamics within these self-assembled structures. acs.orgacs.org

Overview of Major Academic Research Domains

This compound and its β-anomer are extensively used across several key areas of academic research, primarily centered around the study of biological membranes and their components.

The most prominent application is in membrane protein research . These detergents are instrumental in the solubilization, purification, and structural determination of membrane proteins, including receptors, transporters, and channels. chemsynlab.comadipogen.comcreative-biolabs.com They are frequently used in techniques such as protein crystallization and cryo-electron microscopy (cryo-EM). chemsynlab.com

Another significant domain is biophysical chemistry , where these surfactants are used to study the principles of protein-lipid interactions, micelle formation, and the phase behavior of lipid systems. researchgate.netnih.gov They serve as model systems for understanding the forces that govern the self-assembly of biological molecules. rsc.org

In the field of drug discovery and development , octyl glucosides are used to study drug interactions with membrane-bound targets and in the formulation of drug delivery systems. chemsynlab.com They are also employed in various biochemical assays, including those involving the reconstitution of membrane proteins into artificial lipid bilayers. adipogen.commpbio.com

Furthermore, these compounds find use in glycobiology for studying carbohydrate-protein interactions and in the development of glycolipid-based nanomaterials. chemsynlab.com

| Property | Value |

| Chemical Formula | C14H28O6 |

| Molecular Weight | 292.37 g/mol |

| CAS Number | 29781-80-4 |

| Appearance | White solid adipogen.comnih.gov |

| Solubility | Soluble in water adipogen.com |

| Type | Non-ionic detergent |

Membrane Protein Solubilization and Purification

One of the most significant applications of this compound is in the solubilization and purification of membrane proteins. sigmaaldrich.comwikipedia.org These proteins are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer of cell membranes. This compound, being a mild detergent, can disrupt the lipid membrane and extract these proteins without causing significant denaturation, thereby preserving their native structure and function. labmartgh.com

The effectiveness of this compound in this context is concentration-dependent. For instance, studies on hog kidney brush border membranes have shown that it preferentially extracts certain enzymes like aminopeptidase (B13392206) M and gamma-glutamyltranspeptidase as its concentration increases. nih.gov In contrast, more deeply embedded proteins such as alkaline phosphatase are more resistant to its action. nih.gov This selective solubilization can be a valuable tool for initial purification steps. Furthermore, its high critical micelle concentration (CMC) of approximately 18-25 mM allows for its easy removal from protein extracts through dialysis, which is a significant advantage over many other detergents. wikipedia.orgsigmaaldrich.com

The utility of this compound extends to the crystallization of membrane proteins, a critical step for determining their three-dimensional structure through techniques like X-ray crystallography. sigmaaldrich.comlabmartgh.com By forming a uniform micellar environment around the protein, it facilitates the formation of well-ordered crystals. labmartgh.com

Table 1: Properties of this compound Relevant to Membrane Protein Research

| Property | Value | Reference |

| Molecular Weight | 292.37 g/mol | sigmaaldrich.com |

| Critical Micelle Concentration (CMC) | ~18-25 mM | wikipedia.orgsigmaaldrich.com |

| Aggregation Number | 27-100 | chemsynlab.com |

| Nature | Non-ionic | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Micellar Systems and Supramolecular Assembly

Above its critical micelle concentration, this compound monomers self-assemble into spherical structures known as micelles. mdpi.com These micelles have a hydrophobic core composed of the octyl chains and a hydrophilic shell of glucose headgroups. This behavior is fundamental to its function as a detergent and its application in creating controlled environments for studying biological molecules.

The formation and properties of these micelles can be influenced by various factors, including the presence of other surfactants. Research has shown that in binary systems with other octyl glycosides, it is possible to form hetero-glycomicelles with properties that differ significantly from the individual pure micelles. rsc.org For example, the critical micelle concentrations of these mixed micelles can be altered, demonstrating the potential for fine-tuning the supramolecular environment for specific applications. rsc.org

The structure of these micelles is not static and can exist in different phases, such as cubic, hexagonal, and lamellar, depending on the concentration and temperature. nih.gov These different lyotropic liquid crystalline phases can be identified using techniques like fluorescence spectroscopy. nih.gov The ability to form these varied and reproducible micellar systems makes this compound a valuable tool in supramolecular chemistry and for simulating aspects of natural membrane environments. labmartgh.comrsc.org

Table 2: Critical Micelle Concentrations (CMC) of Octyl Glycoside Systems

| System | CMC (mM) | Reference |

| Octyl α-D-glucopyranoside (in binary system) | 13.0 ± 0.7 to 25.4 ± 0.7 | rsc.org |

| n-Octyl-β-d-glucopyranoside | 18-20 | chemsynlab.com |

| n-Octyl-β-d-glucopyranoside | 20-25 | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Enzymatic and Protein Interaction Studies

The gentle nature of this compound makes it suitable for studying enzymatic activity and protein-protein interactions, particularly for membrane-associated proteins. chemsynlab.com Because it is uncharged, it is less likely to cause denaturation or alter the native conformation of proteins, allowing for the investigation of their biological functions in a solubilized state. chemsynlab.com

For example, in studies of the yeast sterol biosynthesis pathway, this compound was used to solubilize microsomal proteins to investigate the interactions between enzymes involved in C-4 demethylation. pnas.org Its use, alongside other detergents, helped to determine the most effective conditions for solubilizing the enzymes Erg26p, Erg27p, and Erg28p while maintaining their ability to interact. pnas.org

Furthermore, this compound is employed in various in vitro binding experiments. For instance, a formulation containing this detergent is used for functional evaluations of the human integrin αVβ3, a receptor involved in cell adhesion. merckmillipore.com The detergent helps to maintain the integrin in a state where it can interact with its binding partners, such as the von Willebrand factor. merckmillipore.com These applications highlight the crucial role of this compound in facilitating the study of complex biological interactions that occur at the cell membrane.

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044640 | |

| Record name | Octyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-80-4, 41444-50-2 | |

| Record name | Octyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl glucoside, alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE, .ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCH0DW7M18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization in Advanced Research

Established Synthetic Pathways for Octyl alpha-D-glucopyranoside

The formation of the glycosidic bond between glucose and octanol (B41247) to yield octyl α-D-glucopyranoside can be accomplished via traditional chemical methods or through more sustainable biocatalytic approaches.

Historically, the synthesis of alkyl glucosides has been approached through methods like the Koenigs-Knorr reaction. acs.org This method typically involves the reaction of an acetylated bromo sugar with an alcohol in the presence of a promoter, often a heavy metal salt. For octyl glucoside, this pathway would traditionally use 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor and octanol as the acceptor, with a silver salt catalyst. nih.gov The process is completed by a deacetylation step, for instance, using sodium methoxide (B1231860) in methanol (B129727), to yield the final product. nih.gov

Key drawbacks of this method include the high cost and significant consumption of the noble metal catalyst (e.g., silver carbonate). acs.orgnih.gov The light sensitivity and instability of catalysts like silver carbonate also present practical challenges, often requiring fresh preparation for use. nih.gov To address the expense and operational difficulties associated with silver catalysts, alternative promoters have been developed. One such alternative involves using zinc oxide as a cheaper, more stable catalyst for the reaction between 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and octanol, followed by the standard deacetylation step to produce octyl glucoside. nih.gov

Enzymatic synthesis offers a highly selective and environmentally benign alternative to chemical methods for producing alkyl glycosides. While many studies focus on the synthesis of the β-anomer using β-glucosidases, specific enzymes can be employed to selectively produce the α-anomer. canada.camdpi.com Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are particularly notable for their ability to synthesize α-glucosides. mdpi.com These enzymes, part of the α-amylase family, can catalyze the transfer of glucose units from a donor like starch to an acceptor molecule, such as a primary or secondary alcohol. mdpi.com The synthesis of tert-butyl-α-D-glucoside by CGTase has been demonstrated, and its surfactant properties have been favorably compared to those of octyl α-D-glucopyranoside, indicating the applicability of this enzymatic route for producing various alkyl α-glucosides. mdpi.com

The enzymatic synthesis of octyl α-D-glucopyranoside by a transferase enzyme like CGTase occurs via a transglucosylation (or transglycosylation) reaction. This mechanism involves two main steps with a net retention of the anomeric configuration. First, the enzyme cleaves a glycosidic bond within a donor substrate (e.g., starch, maltodextrins, or cyclodextrins), forming a covalent glycosyl-enzyme intermediate. acs.org In the second step, this intermediate is transferred not to water (which would result in hydrolysis), but to the hydroxyl group of an acceptor molecule. acs.orgresearchgate.net When octanol is the acceptor, it acts as the nucleophile, attacking the anomeric carbon of the enzyme-bound glucose unit to form the α-glycosidic bond, thus yielding octyl α-D-glucopyranoside. mdpi.com This process can be more efficient than the reverse hydrolysis approach, where the enzyme forms a glycosidic bond by reversing its normal hydrolytic action, a reaction often limited by low glucose solubility in the alcohol substrate. researchgate.netlu.se

The yield and specificity of the enzymatic synthesis of alkyl glucosides are highly dependent on several reaction parameters. The optimization of these factors is crucial for an efficient process.

Water Activity (aw) : In non-aqueous or low-water systems, water activity is a critical parameter. For transglycosylation reactions, higher water activity can sometimes enhance the reaction rate. mdpi.com However, an excess of water can promote the competing hydrolysis reaction, where water acts as the nucleophile instead of the alcohol acceptor, reducing the yield of the desired alkyl glucoside. canada.caresearchgate.net The optimal water activity must balance enzyme flexibility and the suppression of hydrolysis. mdpi.com

Enzyme Concentration : The initial reaction rate generally increases with a higher concentration of the enzyme. nih.gov However, there is typically a saturation point beyond which adding more enzyme does not significantly increase the yield and becomes economically inefficient. mdpi.com Studies on the synthesis of baicalin (B1667713) glucosides using CGTase found that the maximum yield was achieved at a specific enzyme concentration (0.5% v/v), with no further benefit from higher amounts.

Substrate Concentration and Molar Ratio : The concentration of both the glucosyl donor and the alcohol acceptor affects the reaction equilibrium and rate. Increasing the acceptor (octanol) concentration can favor the synthesis reaction over hydrolysis. However, very high concentrations of organic solvents or alcohols can lead to enzyme denaturation. mdpi.com The molar ratio of the reactants is a key variable to optimize in any esterification or glycosylation process. rsc.org

Temperature and pH : Enzymes have optimal temperature and pH ranges for activity and stability. For instance, the synthesis of baicalin glucosides using CGTase from Thermoanaerobacter sp. was optimized at 70°C and a pH of 5.3. Operating outside the optimal range can lead to a rapid loss of enzyme activity.

Co-solvents : The low solubility of carbohydrate donors in hydrophobic alcohols like octanol can be a limiting factor. researchgate.net The addition of a co-solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, can enhance the solubility of the sugar, thereby increasing the reaction rate and final product concentration. mdpi.com

Enzymatic Synthesis Approaches and Biocatalysis

Transglucosylation Mechanisms

Regioselective Derivatization Strategies

The four free hydroxyl groups (at C-2, C-3, C-4, and C-6) on the glucose moiety of octyl α-D-glucopyranoside have similar chemical reactivities, making selective modification a significant challenge in carbohydrate chemistry. lu.se Nevertheless, advanced catalytic methods have been developed to achieve regioselective acylation and esterification at specific positions.

The selective derivatization of octyl glucopyranosides allows for the synthesis of novel compounds with potentially enhanced or new functionalities. The primary hydroxyl group at the C-6 position is generally the most sterically accessible and reactive, while the secondary hydroxyl groups at C-2, C-3, and C-4 are less reactive and harder to differentiate. nih.gov

Selective Acylation at C-4 : Remarkably, organocatalytic methods have been developed that reverse the intrinsic reactivity order. Kawabata and colleagues reported the highly selective acylation of the C-4 hydroxyl group of octyl α-D-glucopyranoside with excellent yield and selectivity. rsc.orgresearchgate.net This was achieved using a specific organocatalyst in chloroform (B151607), a solvent choice made possible by the solubility conferred by the octyl group. rsc.orgresearchgate.net This method demonstrates that catalyst design can overcome the inherent reactivity of the substrate's functional groups. rsc.org

Selective Acylation at C-3 and C-6 : For the β-anomer, direct dimolar valeroylation of octyl β-D-glucopyranoside in pyridine (B92270) was found to yield the 3,6-di-O-valeroate, showing selectivity for the C-6 and C-3 positions. growingscience.com Further acylation of the remaining C-2 and C-4 positions can then be performed. growingscience.com

Selective Acylation at C-6 : The primary C-6 hydroxyl is the most common site for selective acylation under various conditions. For octyl β-D-glucopyranoside, site-selective 6-O-hexanoylation has been achieved at low temperatures without a catalyst, followed by acylation at the C-2, C-3, and C-4 positions. Using acetyl chloride with a DMAP catalyst and pyridine as a base also results in predominant acetylation at the C-6 position of octyl β-D-glucopyranoside. nih.gov

Acylation at C-2, C-3, and C-4 : Once the C-6 position is protected (e.g., as a methyl or TBS ether) or selectively acylated, further derivatization of the secondary hydroxyls can be explored. growingscience.com Treatment of octyl 6-O-protected-β-D-glucopyranosides with isobutyric anhydride (B1165640) and DMAP has been shown to result in highly regioselective acylation at the C-3 position. growingscience.com In contrast, using acetic anhydride with catalytic DMAP and K2CO3 in chloroform on unprotected octyl α- and β-glucopyranosides gave a mixture of 3- and 4-acetyl products, with lower reactivity at the C-6 position, a counterintuitive result attributed to hydrogen-bonding networks. nih.govrsc.org

The table below summarizes various regioselective acylation methods for octyl glucopyranosides.

| Anomer | Hydroxyl Position(s) | Reagent(s) | Catalyst/Base | Solvent | Yield/Selectivity | Reference(s) |

| α | C-4 | Acetic Anhydride | Organocatalyst | Chloroform | Excellent yield and selectivity. | rsc.orgresearchgate.net |

| α & β | C-3, C-4 | Acetic Anhydride | DMAP / K₂CO₃ | Chloroform | 3- and 4-acetates are major products (2:2:1 ratio of 3:4:6). | rsc.org |

| β | C-6, C-3 | Valeroyl Chloride | Pyridine | Pyridine | 57% yield of 3,6-di-O-valeroate. | growingscience.com |

| β | C-6 | Hexanoyl Chloride | None (low temp) | Pyridine | Good yield for selective 6-O-hexanoylation. | |

| β | C-6 | Acetyl Chloride | DMAP / Pyridine | CH₂Cl₂ | 73% yield (85% selectivity for 6-acetate). | nih.gov |

| β (6-O-protected) | C-3 | Isobutyric Anhydride | DMAP | Toluene | >99% regioselectivity for 3-O-isobutyryl derivative. | growingscience.com |

Organocatalytic Approaches to Regioselectivity

Introduction of Diverse Functional Groups for Research Purposes

The derivatization of this compound is not limited to simple acylation but extends to the introduction of a wide array of functional groups. These modifications are performed to create molecular probes, modify physicochemical properties, or synthesize building blocks for more complex structures.

A common strategy involves a two-step process where a single hydroxyl group is first selectively functionalized, which then allows for the modification of the remaining hydroxyls. An efficient method for this is the site-selective 6-O-hexanoylation of octyl β-D-glucopyranoside at low temperatures without a catalyst. kyoto-u.ac.jp The resulting 6-O-hexanoyl glucoside, with its remaining free hydroxyls at C2, C3, and C4, serves as a versatile intermediate. kyoto-u.ac.jp This intermediate can then be treated with various acylating agents to introduce diverse functional groups, yielding novel tri-O-acylated derivatives. kyoto-u.ac.jp

Examples of functional groups introduced via this method include:

Acetates: Using acetic anhydride. kyoto-u.ac.jp

Sulfonates (Mesylates): Using mesyl chloride, which introduces the mesyl group (CH₃SO₂-). kyoto-u.ac.jp

Branched-chain esters: Using isopentanoyl chloride. kyoto-u.ac.jp

Long-chain esters: Using octanoyl chloride. kyoto-u.ac.jp

Furthermore, organocatalytic methods have been shown to tolerate a variety of functionalized acid anhydrides, enabling the direct, regioselective introduction of groups derived from α-amino acids, cinnamic acid (a phenylpropanoid), and gallic acid onto the glucoside core. moleculardimensions.comresearchgate.net This allows for the synthesis of complex derivatives in a single step, attaching moieties with potential biological recognition properties or other functionalities for specific research applications. moleculardimensions.comresearchgate.net

Table 3: Examples of Functional Groups Introduced onto Octyl Glucopyranoside Derivatives

| Intermediate | Reagent | Functional Group Introduced | Position(s) | Reference |

|---|---|---|---|---|

| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Acetic anhydride | Acetyl | C2, C3, C4 | kyoto-u.ac.jp |

| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Mesyl chloride | Mesyl (methanesulfonyl) | C2, C3, C4 | kyoto-u.ac.jp |

| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Isopentanoyl chloride | Isopentanoyl | C2, C3, C4 | kyoto-u.ac.jp |

| Octyl 6-O-hexanoyl-β-D-glucopyranoside | Octanoyl chloride | Octanoyl | C2, C3, C4 | kyoto-u.ac.jp |

| Octyl β-D-glucopyranoside | Boc-Gly-anhydride | Boc-protected glycine | C4 | moleculardimensions.comresearchgate.net |

This table summarizes various functional groups that have been successfully attached to the octyl glucopyranoside scaffold for research purposes.

Purification and Characterization of Synthesized Compounds for Research Purity

Following synthesis and derivatization, rigorous purification and characterization are mandatory to ensure the identity, structure, and purity of the target compound. This is critical for obtaining reliable and reproducible results in subsequent research applications.

Chromatographic Techniques for High-Purity Isolation

The isolation and purification of synthesized octyl glucopyranoside derivatives from reaction mixtures rely heavily on chromatographic techniques. Due to the similar polarities of reactants, intermediates, and final products, simple extraction or crystallization is often insufficient to achieve the high purity required for research.

Silica (B1680970) Gel Column Chromatography is the most widely used method for the purification of these compounds. growingscience.commoleculardimensions.comanatrace.com This technique separates molecules based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). growingscience.com A gradient of solvents, typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate, is commonly employed to elute the compounds from the column. growingscience.commoleculardimensions.com For more polar derivatives, solvent systems such as ethyl acetate/methanol may be used. anatrace.com

Ion-Exchange Chromatography represents an alternative approach. One documented purification of octyl β-D-glucopyranoside utilized a Dowex 1 resin in its hydroxide (B78521) form. kyoto-u.ac.jp This method is particularly useful for removing ionic impurities or for purifying compounds that can be ionized.

High-Performance Liquid Chromatography (HPLC) , especially in its preparative form, can be used for final polishing to achieve very high purity (>99%). serva.deresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is also a powerful analytical tool to assess the purity of the final product and quantify its concentration. chemsynlab.comjournals.co.za

Often, a combination of these techniques is used. A crude product might first be subjected to silica gel chromatography, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield a pure, crystalline solid. chemsynlab.comanatrace.com

Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry, FT-IR)

Once purified, the exact structure of the synthesized this compound derivative must be unequivocally confirmed. A suite of spectroscopic and spectrometric techniques is employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For example, the successful acylation of a hydroxyl group is confirmed by the disappearance of a broad O-H stretching band and the appearance of a sharp carbonyl (C=O) stretching band, typically around 1730-1750 cm⁻¹. growingscience.comkyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and definitive tool for the structural elucidation of carbohydrate derivatives.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the anomeric proton (whose chemical shift and coupling constant confirm the α- or β-configuration), the protons of the octyl chain, and any new protons introduced with the functional group. journals.co.za

¹³C NMR: Shows the signals for all carbon atoms in the molecule, confirming the carbon skeleton. journals.co.za

2D NMR Techniques: These are essential for establishing connectivity and confirming the exact site of derivatization.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the glucose ring and the octyl chain. growingscience.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. growingscience.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly vital for identifying the site of acylation, as a correlation can be observed between a proton on the sugar ring (e.g., H4) and the carbonyl carbon of the newly introduced acyl group. growingscience.com

Together, these analytical techniques provide a comprehensive characterization of the synthesized compound, confirming its structure and ensuring its purity for advanced research applications. growingscience.comjournals.co.za

Structural and Self Assembly Research of Octyl Alpha D Glucopyranoside Systems

Crystallographic Studies and Molecular Conformation

The solid-state structure of octyl α-D-glucopyranoside has been elucidated through crystallographic studies, revealing the existence of anhydrous, hemihydrate, and monohydrate crystalline forms. These studies provide fundamental insights into the molecular conformation and packing of this non-ionic surfactant.

Detailed X-ray diffraction analyses have characterized the distinct crystal structures of octyl α-D-glucopyranoside in its anhydrous and hydrated states. The monohydrate and hemihydrate forms both crystallize in the monoclinic C2 space group, while the anhydrous form crystallizes in the P21 space group. nih.govresearchgate.net The unit cell parameters for these three forms have been determined with high precision. nih.govresearchgate.net

For the monohydrate (C₁₄H₂₈O₆·H₂O), the crystal structure is monoclinic, space group C2, with four molecules per unit cell (Z = 4). nih.gov The hemihydrate form (C₁₄H₂₈O₆·0.5H₂O) is also monoclinic with the same space group and Z value. nih.gov Anhydrous α-D-glucopyranoside crystals have been identified as platelet crystallites belonging to the space group P21. researchgate.net

A defining characteristic of the crystalline assemblies of octyl α-D-glucopyranoside is the formation of bilayer structures. nih.gov In both the monohydrate and hemihydrate crystal forms, the molecules exhibit a head-to-head packing arrangement, creating distinct layers of hydrophilic glucose headgroups and hydrophobic octyl tails. nih.gov This bilayer structure is a common feature observed in other long-chain alkyl pyranosides. nih.gov

A key aspect of this packing is the interdigitation of the alkyl chains. nih.govcsic.es The octyl chains from opposing layers penetrate each other, leading to a stable, condensed structure. This interdigitation is influenced by the all-trans conformation of the alkyl chains within the crystalline lattice. csic.es This efficient packing within the bilayers is a precursor to the smectic A liquid crystal phase that forms upon heating. nih.govrsc.org

The cohesion and stability of the crystalline structures are significantly governed by extensive hydrogen bonding networks, particularly within the hydrophilic regions of the bilayers. nih.govcsic.es In the crystal structures of the hydrated forms, the carbohydrate moieties are linked by infinite chains of hydrogen bonds. nih.gov These networks primarily involve the hydroxyl groups of the glucopyranose rings. A notable feature of this hydrogen-bonding scheme is the exclusion of the ring and glycosidic oxygen atoms from participating in these infinite chains. nih.gov The water molecules in the hydrated forms play a crucial role in mediating these hydrogen-bonding patterns.

Interdigitating Alkyl Chains and Bilayer Formation in Crystalline States

Micellization and Critical Micelle Concentration (CMC) Research

In aqueous solutions, octyl α-D-glucopyranoside molecules self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). This behavior is central to its function as a surfactant.

The critical micelle concentration (CMC) of octyl α-D-glucopyranoside has been determined using various techniques. Isothermal titration calorimetry (ITC) and surface tension measurements are common methods employed. rsc.orgrsc.org However, values reported in the literature can vary depending on the method used. rsc.org For instance, a CMC value of 6.3 mM has been reported based on surface tension studies. rsc.org Studies comparing a series of octyl glycosides have noted that the CMC for the α-glucoside is comparable to that of the α-mannoside, which was determined to be approximately 10.9 mM by ITC. rsc.orgresearchgate.netresearchgate.net The low water solubility of octyl α-D-glucopyranoside can make its CMC determination by some methods, like ITC, challenging. researchgate.net Information on the aggregation number, which is the average number of monomers in a micelle, is less commonly specified for the α-anomer compared to its β-counterpart.

The thermodynamics of micelle formation for octyl α-D-glucopyranoside can be investigated by studying the reverse process, demicellation, often using isothermal titration calorimetry (ITC). rsc.org This technique allows for the determination of key thermodynamic parameters, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of the process. rsc.orgrsc.org

For octyl glycosides, micelle formation is typically an entropically driven process, indicated by positive ΔS° values, which is attributed to the desolvation of the monomeric surfactant molecules as they aggregate. rsc.org The enthalpy of demicellation (ΔH°demic) provides insight into the energetic changes associated with the breakup of micelles into monomers. rsc.org Due to the structural similarities and comparable CMC values, the thermodynamic parameters for octyl α-D-mannopyranoside can serve as a close approximation for octyl α-D-glucopyranoside. rsc.orgrsc.org

Micellar Growth and Morphology (e.g., sphere to rod-like transitions)

The self-assembly of Octyl α-D-glucopyranoside in aqueous solutions leads to the formation of micelles, which can undergo morphological transitions. While initially forming spherical structures, these micelles can grow into more elongated, rod-like or cylindrical shapes under certain conditions. This transition is influenced by factors such as surfactant concentration.

Studies on similar nonionic surfactants, like n-octyl-β-D-thioglucopyranoside, have shown significant micellar growth with increasing surfactant concentration, indicating a transition from spherical to rod-like structures. researchgate.net This growth is a key aspect of their solution behavior. The transition from spherical to rod-like micelles is a recognized phenomenon in surfactant systems and can be influenced by changes in the ionic strength of the medium or the concentration of the amphiphile itself. nih.gov For instance, with charged micelles, an increase in salt concentration can trigger this transition. nih.gov While Octyl α-D-glucopyranoside is nonionic, the principle of concentration-dependent morphology change is a relevant concept.

The shape and size of micelles are governed by the packing of the surfactant molecules. nih.gov The transition to rod-like structures is often associated with a more ordered arrangement of the hydrocarbon chains compared to spherical micelles. nih.gov This change in morphology can be investigated using techniques like light scattering and is often modeled to understand the thermodynamics of micelle formation and growth. researchgate.netresearchgate.net

Influence of Anomeric Configuration and Sugar Ring Epimerization on Micellar Properties

The stereochemistry of the sugar headgroup, including the anomeric configuration (α or β) and epimerization at various carbon atoms of the glucose ring, significantly impacts the micellar properties of octyl glucosides.

Anomeric Configuration:

The orientation of the bond at the anomeric carbon (C1) has a discernible effect on micelle formation. Generally, α-configured glycomicelles tend to form more readily than their β-counterparts. researchgate.net For instance, the critical micelle concentration (CMC) for the α-anomer of octyl glucoside is often lower than that of the β-anomer, indicating that micellization is more favored for the α-form. conicet.gov.arconicet.gov.ar This suggests that the axial orientation of the octyl chain in the α-anomer promotes adsorption at the interface over micelle formation to a greater extent than the equatorial orientation in the β-anomer. conicet.gov.ar

A study comparing a series of octyl α- and β-glycosides of mannose, galactose, and glucose found that all investigated α-configured glycomicelles formed more easily than their β-analogues. researchgate.net The difference in behavior is attributed to how the anomeric configuration affects the packing of the alkyl chains within the micelle. conicet.gov.ar The β-dimer, for example, is thought to present a more ordered structure that allows for better packing of the alkyl chains inside the micelles. conicet.gov.ararkat-usa.org

Sugar Ring Epimerization:

Epimerization, or the change in the stereochemical configuration at one chiral center in the sugar ring, also influences micellar properties. A comparative study of octyl glycosides with manno-, gluco-, and galacto-configurations revealed a clear trend in the tendency to form micelles. rsc.org The ease of micelle formation in water decreases in the order of mannose, glucose, and then galactose for both α and β anomers. rsc.org

This indicates that the subtle changes in the orientation of hydroxyl groups on the sugar headgroup affect the hydrophilic-hydrophobic balance and the intermolecular interactions that drive micelle formation. A different projection of the glycoside structures can help in interpreting these structure-property relationships. rsc.org

The table below summarizes the critical micelle concentrations (CMC) for a series of octyl glycosides, highlighting the effects of anomeric configuration and epimerization. rsc.org

| Glycoside | Anomeric Configuration | Sugar Epimer | CMC (mM) |

| Octyl Mannoside | α | C2 | 10.9 |

| Octyl Mannoside | β | C2 | 22.9 |

| Octyl Galactoside | α | C4 | > α-Glc |

| Octyl Galactoside | β | C4 | > β-Glc |

| Octyl Glucoside | α | - | ≈ α-Man |

| Octyl Glucoside | β | - | 28.3 |

Formation of Homo- and Hetero-micelles in Aqueous Systems

Octyl α-D-glucopyranoside can form both homo-micelles, which are aggregates of a single type of surfactant molecule, and hetero-micelles, which are formed by the mixture of two or more different surfactants in an aqueous solution.

Homo-micelles:

In an aqueous solution, above its critical micelle concentration (CMC), Octyl α-D-glucopyranoside molecules self-assemble to form homo-micelles. rsc.org The formation of these micelles is driven by the hydrophobic effect, where the hydrophobic octyl tails aggregate to minimize their contact with water, while the hydrophilic glucopyranoside headgroups remain exposed to the aqueous environment. The CMC is a key parameter that indicates the onset of micelle formation. researchgate.net The structure and properties of these homo-micelles are influenced by factors such as the anomeric configuration of the glucoside. conicet.gov.arrsc.org

Hetero-micelles:

When mixed with other surfactants, Octyl α-D-glucopyranoside can form hetero-micelles. The formation and properties of these mixed micelles depend on the nature of the co-surfactant and the interactions between the different surfactant molecules. For instance, studies have been conducted on mixed micellar systems of octyl β-D-glucopyranoside with other nonionic surfactants and with cationic surfactants like tetradecyltrimethylammonium bromide. researchgate.netnih.gov

The interaction between different surfactants in a mixed micelle can be synergistic, leading to properties that are more favorable than those of the individual components. researchgate.net For example, mixing a nonionic surfactant like octyl glucoside with an ionic surfactant can lead to a reduction in the CMC of the mixture. researchgate.net The composition of the mixed micelle and the activity coefficient of each component can be determined to understand the thermodynamics of the mixed micellization process. researchgate.net The formation of hetero-micelles has been investigated using various techniques, including surface tension measurements, fluorescence spectroscopy, and small-angle neutron scattering. researchgate.netresearchgate.netnih.gov

A study on a series of octyl α- and β-glycosides of the manno-, galacto-, and gluco-series investigated the formation of both homo- and hetero-micelles in water, determining the critical micelle concentrations and thermodynamic quantities of demicellization. rsc.org

Phase Behavior and Liquid Crystalline Systems

Thermotropic and Lyotropic Phases

Octyl α-D-glucopyranoside, like many alkyl glycosides, exhibits both thermotropic and lyotropic liquid crystalline behavior. This means its phase transitions can be induced by changes in temperature (thermotropic) or by the addition of a solvent, typically water (lyotropic). rsc.orgresearchgate.net

Thermotropic Phases: In its neat form, upon heating, octyl β-D-glucopyranoside shows a rich polymorphism, transitioning through different crystal forms before melting into a smectic A phase. rsc.orgresearchgate.net This lamellar phase is a characteristic thermotropic liquid crystal phase. rsc.org

Lyotropic Phases: When water is added to Octyl α-D-glucopyranoside, it forms a variety of lyotropic liquid crystalline phases. rsc.orgresearchgate.net The sequence and type of these phases are dependent on the concentration of the surfactant and the temperature. rsc.orgtandfonline.com The study of these phases is crucial for understanding the interactions between the surfactant and water. researchgate.net The formation of these lyotropic phases is a general characteristic of n-alkyl β-D-glucopyranosides. rsc.org

The phase behavior of the n-octyl α-D-glucoside/water system has been studied in detail, revealing a complex phase diagram with various liquid crystalline structures. researchgate.net

Lamellar, Cubic, and Hexagonal Liquid Crystalline Phases

The binary system of Octyl α-D-glucopyranoside and water exhibits several distinct liquid crystalline phases as a function of concentration and temperature, including lamellar, cubic, and hexagonal phases. researchgate.nettandfonline.com

Lamellar Phase (Lam): In this phase, the surfactant molecules are arranged in bilayers, with the hydrophilic headgroups facing the water layers and the hydrophobic tails forming the interior of the bilayers. rsc.org This phase is typically observed at higher surfactant concentrations. tandfonline.com For the related n-octyl β-D-glucopyranoside, a one-dimensional lamellar phase has been identified. nih.gov

Cubic Phase (Cub): This is an isotropic liquid crystalline phase with a three-dimensional structure. A cubic phase, which had not been previously reported for the n-octyl α-D-glucoside/water system, was identified through detailed phase diagram studies. researchgate.net The cubic phase in the β-anomer system is described as bicontinuous. rsc.org

Hexagonal Phase (Hex): This phase consists of cylindrical micelles packed in a two-dimensional hexagonal array. tandfonline.com The hydrophilic headgroups form the surface of the cylinders, which are surrounded by water. tandfonline.com

The sequence of these phases upon increasing water content at a constant temperature typically follows the progression from a lamellar phase to a cubic phase, and then to a hexagonal phase before forming an isotropic micellar solution. rsc.orgnih.gov The specific regions of stability for each phase are mapped out in the temperature-composition phase diagram of the system. researchgate.net

The table below shows the lattice parameters for the liquid crystalline phases of n-octyl β-D-glucopyranoside as determined by X-ray diffraction. nih.gov

| Liquid Crystalline Phase | Lattice Parameter(s) |

| Lamellar | d = 28.4 Å |

| Face-centered Cubic | a = 51.2 Å |

| Hexagonal | a = b = 36.7 Å |

Hydration and Water Activity in Surfactant/Water Systems

The interaction with water, or hydration, is a fundamental aspect of the phase behavior of Octyl α-D-glucopyranoside. The water activity and the thermodynamics of hydration have been investigated to understand these systems.

Water activity is a measure of the "availability" of water in a system and is a key parameter in determining the phase boundaries. researchgate.net Sorption calorimetry is a technique used to determine the activity of water and the enthalpy of mixing as a function of water content at a constant temperature. researchgate.netresearchgate.net For the n-octyl α-D-glucoside/water system, water activity has been measured at various temperatures, providing insight into the energetics of hydration. researchgate.netresearchgate.net

The hydration process in the n-octyl α-D-glucoside system is generally endothermic, with the exception of the exothermic formation of specific hydrates. researchgate.net This indicates that energy is required to incorporate water into the surfactant system. Despite the small structural difference, the α-anomer of octyl glucoside is less hydrophilic than the β-anomer. diva-portal.org

A theoretical model for water sorption has been developed to describe the relationship between water activity and water content in nonionic surfactant systems. diva-portal.org This model, which has been successfully applied to experimental data for n-octyl α-D-glucoside, uses two parameters: one describing the strength of interactions and the other the fraction of the surfactant accessible to water. diva-portal.org The model suggests that as hydration increases, there is a gradual expansion of the accessible volume and exposure of less energetically favorable groups. diva-portal.org

The number of water molecules bound to the headgroup of n-octyl α-D-glycosides has been found to be around 1.5-2.0, which is lower than the number of potential hydrogen bonding sites. researchgate.net This suggests that many of the hydroxyl groups are involved in intramolecular interactions within the lipid assembly. researchgate.net

Field-Induced Phase Transitionssigmaaldrich.com

Currently, specific research on field-induced phase transitions for Octyl alpha-D-glucopyranoside is not available in the reviewed literature. However, extensive studies have been conducted on its anomer, n-octyl-β-D-glucoside (βOG), which provide valuable insight into the potential behavior of this class of glycolipids under external fields.

Research on anhydrous n-octyl-β-D-glucoside has demonstrated that the application of both electric and magnetic fields can induce a phase transition from the thermotropic lamellar (smectic A) phase to an isotropic phase. nih.govresearchgate.netaip.org In one study, a static deuterium (B1214612) nuclear magnetic resonance (²HNMR) technique was used to monitor an anhydrous 1:1 mixture of n-octyl-β-D-glucoside and its deuterated counterpart. nih.gov The simultaneous application of a magnetic field (B = 7.05 T) and an electric field (E = 0.4 MV/m) at 85 °C, within the lamellar phase, caused the characteristic doublet spectrum of the aligned lamellar phase to change into a single line, which is indicative of an isotropic phase. nih.gov This transition was observed to be reversible, with the system recovering to the initial lamellar phase over time after the field application. nih.govresearchgate.net

These phase transformations are accompanied by a transient electric current. nih.govresearchgate.net The proposed mechanism for this field-induced transition is not Joule heating, but rather a structural change in the lamellar assembly caused by the field's effect on the extensive hydrogen-bonded network of the glycolipid. nih.govaip.org It is suggested that the external field distorts and weakens the hydrogen bonds, leading to a breakdown of the ordered structure beyond a certain threshold. nih.govscience.gov This phenomenon has been compared to computational studies on water clusters, where strong electric fields lead to structural breakdown. nih.govaip.org The transition in n-octyl-β-D-glucoside was observed with an AC voltage at 1 kHz, but not with a DC voltage or low-frequency AC (<50 Hz). researchgate.net

Interfacial Phenomena and Surface Activity

This compound, as a nonionic surfactant, readily adsorbs to the air-liquid interface, orienting itself to lower the surface energy of the system. This adsorption behavior is critical to its function in applications such as foaming and emulsification. ciac.jl.cn The amphiphilic nature of the molecule dictates its orientation, with the hydrophobic octyl chain directed towards the air (vapor phase) and the hydrophilic glucopyranoside headgroup remaining in the aqueous phase.

The efficiency and effectiveness of its adsorption can be quantified by several parameters. The maximum surface excess concentration (Γmax) represents the highest achievable concentration of surfactant molecules at the interface, while the minimum area per molecule (Amin) is the average area each molecule occupies at this saturated interface. For alkyl α-D-glucopyranosides, as the length of the hydrophobic alkyl chain increases, the saturated adsorption capacity (Γmax) tends to decrease, and consequently, the saturation adsorption area (Amin) increases. ciac.jl.cn Research comparing various octyl glycosides indicates that octyl α-D-glucopyranoside exhibits strong surface activity. ciac.jl.cn The standard free energy of adsorption (ΔGads) for this class of surfactants is negative, indicating that adsorption at the air-water interface is a spontaneous process. ciac.jl.cn

The table below summarizes key adsorption parameters for Octyl α-D-glucopyranoside.

| Parameter | Value | Reference |

|---|---|---|

| Maximum Surface Excess (Γmax) | 3.7 x 10-6 mol/m2 | mdpi.com |

| Minimum Area per Molecule (Amin) | 45 Å2/molecule | mdpi.com |

The surface activity of this compound is characterized by its ability to significantly reduce the surface tension of water. The effectiveness of a surfactant is often gauged by its critical micelle concentration (CMC), the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles and the surface tension reaches a minimum, constant value (γCMC). ciac.jl.cn Studies have shown that n-octyl α-D-glucopyranoside and its anomer, n-octyl β-D-glucopyranoside, have nearly identical surface tension isotherms up to the solubility limit of the alpha anomer (approximately 20 mM), suggesting very similar performance in surface tension reduction. diva-portal.org

However, discrepancies in the reported CMC values exist in the literature, which may be attributed to different measurement techniques and the necessity of conducting measurements above the compound's Krafft temperature (Tk) to ensure adequate solubility. nih.govrsc.org For instance, a CMC of 12 mM and a γcmc of 30.5 mN/m were reported for octyl α-D-glucopyranoside at 25 °C, but these measurements were noted to be below the compound's Tk of 39 °C. nih.gov More recent measurements performed above the Tk provide different values. nih.gov

Wetting experiments on hydrophobic surfaces using a technical mixture of octyl glucopyranosides showed that the mixture was a more effective wetting agent, exhibiting a lower contact angle and higher wetting tension, compared to pure n-octyl β-d-glucopyranoside. acs.org This suggests that the presence of related species can influence wetting behavior.

The table below presents data on the surface tension properties of this compound.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 15.5 mM | T > Tk | nih.gov |

| Surface Tension at CMC (γCMC) | 30.7 mN/m | T > Tk | nih.gov |

| pC20 | 3.9 | - | mdpi.com |

Advanced Applications in Membrane Protein Research and Structural Biology

Solubilization and Stabilization of Integral Membrane Proteins

The study of integral membrane proteins, which are embedded within the cell membrane, presents significant challenges due to their hydrophobic nature and low abundance. unc.edu The first critical step in their characterization is their removal from the native lipid bilayer in a process known as solubilization, followed by stabilization in a soluble form.

The solubilization of membrane proteins by Octyl α-D-glucopyranoside follows a multi-stage mechanism. nih.gov Initially, detergent monomers partition into the lipid bilayer of the cell membrane. unc.edunih.gov As the concentration of the detergent increases and reaches its critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules. nih.gov The CMC of Octyl α-D-glucopyranoside is approximately 20-25 mM. agscientific.cominterchim.fr

Once the CMC is surpassed, the detergent molecules begin to form micelles, which are small, spherical aggregates with the hydrophobic tails oriented inward and the hydrophilic heads outward. unc.eduagscientific.com These micelles act as a scaffold, incorporating the integral membrane proteins by surrounding their hydrophobic transmembrane domains, effectively shielding them from the aqueous environment. unc.edu This process results in the formation of protein-detergent complexes, rendering the membrane proteins soluble in aqueous solutions. unc.edu This solubilization process is analogous to the fluid mosaic model of a biological membrane, where the detergent micelles mimic the lipid bilayer environment. unc.edu A three-stage model has been proposed to describe this process:

Stage I: Detergent monomers incorporate into the phospholipid bilayers until saturation. nih.gov

Stage II: Mixed phospholipid-detergent micelles start to form. nih.gov

Stage III: The transition from a lamellar to a micellar structure is complete, with all phospholipids (B1166683) present as mixed micelles. nih.gov

A key advantage of Octyl α-D-glucopyranoside is its ability to solubilize membrane proteins while largely preserving their native three-dimensional structure and biological function. chemsynlab.comwikipedia.org As a non-ionic detergent, it is less harsh than ionic detergents and is considered to be non-denaturing. unc.educhemsynlab.com This property is crucial for subsequent functional and structural studies, as it allows researchers to study the protein in a state that closely resembles its native conformation. nih.gov The preservation of the native structure and function of proteins like Ca2+-ATPase from the sarcoplasmic reticulum has been demonstrated when using appropriate detergents for solubilization and reconstitution. nih.gov

Table 1: Properties of Octyl α-D-glucopyranoside Relevant to Protein Stabilization

| Property | Value/Characteristic | Significance in Protein Stabilization |

| Detergent Class | Non-ionic | Minimizes protein denaturation, preserving native structure and function. unc.educhemsynlab.com |

| Critical Micelle Concentration (CMC) | ~20-25 mM agscientific.cominterchim.fr | A high CMC facilitates its removal by dialysis. agscientific.cominterchim.fr |

| Aggregation Number | 27-100 | Forms small, uniform micelles that are effective in solubilizing proteins. chemsynlab.com |

| Micelle Molecular Weight | ~8,000 g/mol agscientific.com | The small micelle size is beneficial for many structural biology techniques. |

Role in Detergent Exchange and Removal for Protein Reconstitution

Following solubilization and purification, it is often necessary to either exchange the detergent for one more suitable for subsequent experiments or remove it entirely to reconstitute the protein into an artificial lipid bilayer (liposomes). wikipedia.orgbioservuk.com The relatively high CMC of Octyl α-D-glucopyranoside makes it readily removable by techniques such as dialysis or gel filtration chromatography. bioservuk.comserva.de

During reconstitution, the protein-detergent complex is mixed with phospholipids. As the detergent is gradually removed, the phospholipids self-assemble into a lipid bilayer, incorporating the membrane protein to form proteoliposomes. wikipedia.org This process is essential for functional assays that require the protein to be in a membrane environment. wikipedia.org For instance, the reconstitution of membrane proteins like peptide receptors and ATPases has been successfully achieved using Octyl α-D-glucopyranoside. serva.de Methods for detergent removal include:

Dialysis: Effective for removing detergents with a high CMC. bioservuk.comacs.org

Gel Chromatography: Separates protein-detergent complexes from free detergent micelles based on size. unc.edu

Ion-Exchange Chromatography: Can be used to bind the protein while the non-ionic detergent is washed away. bioservuk.com

Crystallization of Membrane Proteins

Obtaining high-resolution three-dimensional structures of membrane proteins through techniques like X-ray crystallography is a major goal in structural biology. This process is heavily reliant on the ability to grow well-ordered crystals of the protein, a significant challenge for membrane proteins.

Octyl α-D-glucopyranoside is one of the most frequently used detergents for the crystallization of membrane proteins. serva.demdpi.comnih.gov The detergent-solubilized protein-detergent complexes must be stable and monodisperse to form the highly ordered lattice required for crystallization. nih.gov The small and uniform micelles formed by Octyl α-D-glucopyranoside can facilitate the formation of these well-ordered crystals. agscientific.com It has been successfully used in the crystallization of numerous membrane proteins, including outer membrane proteins. nih.gov For example, it was the second most successful detergent for crystallizing outer membrane proteins in one analysis, being used for 10 of the structures examined. nih.gov

Table 2: Research Findings on Octyl α-D-glucopyranoside in Membrane Protein Crystallization

| Membrane Protein Type | Detergent Used | Key Finding |

| Outer Membrane Proteins | Octyl α-D-glucopyranoside (OG) | OG was the second most successful detergent, used to crystallize 10 different outer membrane proteins. nih.gov |

| Integral Membrane Proteins | Octyl α-D-glucopyranoside (OG) | OG is compatible with microbatch crystallization methods. researchgate.net |

| Various Membrane Proteins | n-Dodecyl-β-D-Maltopyranoside (DDM), n-Decyl-β-d-Maltopyranoside (DM), and Octyl-β-d-Glucopyranoside (OG) | Alkyl maltosides and glucosides are the most commonly used detergents for both purification and crystallization of membrane proteins. mdpi.com |

Co-crystallization with Protein Molecules

In the process of membrane protein crystallization, the detergent molecules themselves become an integral part of the crystal lattice. The protein-detergent complexes pack in a regular array, and the detergent molecules fill the space between the hydrophobic transmembrane surfaces of the proteins. The properties of the detergent, including the size and shape of its micelles, can significantly influence the crystal packing and the quality of the resulting crystals. The crystal structure of Octyl α-D-glucopyranoside itself has been studied, providing insights into how it may interact and pack within a crystal lattice.

Studies of Protein-Lipid Interactions and Membrane Dynamics

The ability of Octyl alpha-D-glucopyranoside to integrate into and modify lipid bilayers without necessarily causing complete disruption at lower concentrations makes it an excellent modulator for studying the dynamics of membrane components.

This compound is recognized for its capacity to alter the physical properties of lipid bilayers. As a non-ionic, nonphysiological amphiphile, it has been shown to decrease the stiffness of lipid membranes. wikipedia.org This modulation of bilayer elasticity is crucial, as the physical state of the membrane can regulate the function of embedded proteins. royalsocietypublishing.org Changes in protein function have been observed at concentrations of octyl glucoside that are one to two orders of magnitude below its critical micelle concentration (CMC), suggesting that even small amounts of the detergent incorporated into the membrane can have significant effects. royalsocietypublishing.org

Research using techniques such as atomic force microscopy (AFM) has provided direct evidence of its influence on lipid organization. In model membranes composed of mixed lipids, such as dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC), this compound at concentrations below its CMC does not cause solubilization. Instead, it induces the dissolution of ordered gel-phase DPPC domains into the surrounding fluid DOPC matrix. nih.gov This effect is interpreted as a disorganization of the molecular packing of the gel-phase lipids, demonstrating the detergent's ability to fluidize specific regions of the bilayer. nih.gov Furthermore, solid-state NMR studies have confirmed that n-alkyl-β-D-glucopyranosides can be incorporated into lipid membranes at high molar ratios without leading to solubilization, acting in a manner analogous to lipids themselves. nih.gov

Table 1: Effects of this compound on Lipid Bilayer Properties

| Property | Observation | Technique/Model | Reference |

| Membrane Stiffness | Decreases bilayer stiffness. | General observation, gramicidin (B1672133) channel studies. | wikipedia.orgroyalsocietypublishing.org |

| Lipid Packing | Disorganizes molecular packing of gel-phase lipids (DPPC). | Atomic Force Microscopy (AFM). | nih.gov |

| Domain Structure | Dissolves gel domains into the fluid lipid matrix (below CMC). | Atomic Force Microscopy (AFM). | nih.gov |

| Peptide Environment | Alters the environment of membrane-spanning peptides. | Deuterium (B1214612) NMR Spectroscopy. | nih.gov |

Time-lapse atomic force microscopy (AFM) has been instrumental in visualizing the dynamic process of membrane solubilization by this compound in real-time. nih.govresearchgate.net These studies provide a direct view of how the detergent interacts with supported lipid bilayers at different concentrations, revealing a multi-stage mechanism. nih.gov

In a key study using supported bilayers of DPPC and mixed DOPC/DPPC, the interaction was shown to be highly dependent on the detergent concentration relative to its critical micelle concentration (CMC). nih.gov

Below the CMC : At these low concentrations, this compound does not solubilize the lipid bilayer. Instead, it selectively interacts with different lipid phases, causing the immediate dissolution of ordered, gel-phase DPPC domains into the fluid DOPC matrix. This indicates an initial perturbation and reorganization of the membrane structure without wholesale destruction. nih.gov

Above the CMC : When the concentration of this compound exceeds its CMC, the effect is dramatic and immediate. The detergent provokes the complete and rapid desorption of the entire lipid bilayer from the mica support surface. nih.gov Interestingly, following this initial removal, the process is not terminal. The study observed that patches of lipid begin to reappear on the bare surface, which, through fusion events, progressively lead to the recovery of a continuous bilayer. nih.gov This observation provides insight into the unique properties of the detergent that make it useful in membrane protein reconstitution protocols. nih.gov

Table 2: Summary of AFM Observations on Membrane Solubilization by this compound

| Detergent Concentration | Observation on DOPC/DPPC Bilayers | Interpretation | Reference |

| Below CMC | No solubilization of the bilayer; gel (DPPC) domains dissolve into the fluid (DOPC) matrix. | Disorganization of DPPC molecular packing. | nih.gov |

| Above CMC | Complete and immediate desorption of the entire bilayer. | Membrane solubilization via micelle formation. | nih.gov |

| Post-Solubilization (Above CMC) | Redeposition of lipid patches and eventual recovery of a continuous bilayer. | Unique property useful for membrane reconstitution. | nih.gov |

Modulating Membrane Stiffness and Lipid Bilayer Behavior

Application in Biochemical Assays and Biophysical Measurements

This compound is a widely used biochemical reagent prized for its ability to solubilize integral membrane proteins while preserving their structure and function. medchemexpress.com Its mild, non-denaturing character makes it suitable for a broad range of sensitive analytical techniques. moleculardimensions.comopenbiologyjournal.com

One of its notable applications is in improving the selectivity of immunoprecipitation assays, particularly for isolating tyrosine-phosphorylated peptides. wikipedia.org It is also extensively used in protein refolding and reassembly assays. For instance, denatured monomers of the integral membrane protein OmpF porin have been successfully refolded into functional trimers in a medium containing a specific concentration of n-octyl beta-D-glucopyranoside mixed with lipids. researchgate.net

In the realm of biophysics, this compound serves as a critical component in various measurement systems. It is used in native mass spectrometry studies to investigate the specific interactions between membrane proteins and lipids. pnas.org Other techniques, such as solid-state NMR and high-sensitivity titration calorimetry, utilize the detergent to probe the structural, dynamic, and thermodynamic parameters of protein-lipid and detergent-lipid interactions. nih.govnih.gov

Table 3: Use of this compound in Biochemical and Biophysical Methods

| Technique/Assay | Purpose | Example Finding/Use | Reference(s) |

| Immunoprecipitation | Enhance selectivity for specific proteins. | Improved isolation of phosphotyrosine-modified proteins. | wikipedia.org |

| Protein Refolding Assay | Reconstitute denatured membrane proteins. | Successful reassembly of OmpF porin into its native trimeric form. | researchgate.net |

| Native Mass Spectrometry | Study non-covalent protein-lipid interactions. | Probed the binding of specific lipids (e.g., POPG) to the OmpF protein. | pnas.org |

| NMR Spectroscopy | Monitor structural and dynamic changes in membranes. | Characterized the alteration of lipid and peptide dynamics upon detergent incorporation. | nih.gov |

| Titration Calorimetry | Determine thermodynamic parameters of binding. | Used to measure the enthalpy and Gibbs energy of detergent partitioning into membranes. | nih.gov |

| Hemolysis Assay | Investigate membrane stability. | Studied the protective, antihemolytic effect of the detergent on erythrocytes. | openbiologyjournal.com |

| Atomic Force Microscopy (AFM) | Visualize membrane dynamics in real-time. | Imaged the stepwise solubilization of lipid bilayers. | nih.gov |

Biological and Biochemical Research Interactions

Interaction with Enzymes and Inhibition Studies

The specific structure of octyl α-D-glucopyranoside allows it to interact with various enzymes, leading to inhibitory effects that are of interest in different fields of research.

Octyl β-D-glucopyranoside has demonstrated the ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. researchgate.netnih.gov Studies have shown that it can exhibit competitive inhibition of this starch-hydrolyzing enzyme. researchgate.net The inhibitory potential of octyl β-D-glucopyranoside against α-amylase has been reported with IC50 values ranging from 23.7 to 64.35 μM, which is significantly lower than the standard drug acarbose (B1664774) (IC50 = 282.12 μM). researchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, which can be influenced by hydrophobic and hydrogen bonding interactions. acs.orgacs.org

N-acetylglucosaminyltransferase-V (GnT-V) is a crucial enzyme in the biosynthesis of N-linked oligosaccharides, and its upregulation is associated with cancer metastasis. lsu.eduoup.com The trisaccharide octyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1-->2)-α-D-mannopyranosyl-(1-->6)-β-D-glucopyranoside serves as an acceptor substrate for GnT-V. nih.govnih.gov Synthetic analogues of this substrate, where the reactive hydroxyl group is modified, have been developed as competitive inhibitors of GnT-V. nih.govnih.gov For instance, analogues with modifications at the C-4 or C-6 position of the central mannose residue have been synthesized and evaluated as inhibitors, with Ki values in the micromolar range. nih.govnih.gov These studies indicate that the enzyme can tolerate a variety of substituents at these positions without losing binding affinity, which is valuable for the design of potent and specific inhibitors. nih.govnih.gov

Alpha-amylase Inhibition and Related Mechanisms

Antimicrobial Research and Structure-Activity Relationships

The antimicrobial properties of alkyl glycosides, including octyl α-D-glucopyranoside, are a significant area of research. Their efficacy is closely tied to their chemical structure, particularly the length of the alkyl chain and the nature of any ester modifications.

Octyl-β-D-glucopyranoside (OGP) has been evaluated for its antibacterial activity against various pathogens. nih.gov Studies have shown that OGP and its derivatives can exhibit weak to moderate inhibition of Gram-positive bacteria. growingscience.com In some cases, these compounds have shown more activity against Gram-positive than Gram-negative bacteria. growingscience.commdpi.com The antifungal potential of octyl glucopyranoside esters has also been highlighted, with some studies suggesting they are more effective as antifungal agents than antibacterial ones. nih.govacgpubs.org For example, they have shown susceptibility against fungi like Aspergillus niger, Fusarium equiseti, and Macrophomina phaseolina. acgpubs.org

The antimicrobial activity of alkyl glycosides is significantly influenced by the length of their alkyl chain. mdpi.comnih.gov Generally, an increase in the alkyl chain length leads to higher antimicrobial activity, although there is often an optimal length beyond which the activity may decrease. mdpi.comacs.org For instance, dodecyl derivatives have been found to be more potent than their decylated counterparts. mdpi.com The introduction of ester groups can also modulate the antimicrobial properties. growingscience.comnih.gov The addition of alkanoyl and aromatic ester groups to the octyl glucopyranoside core has been shown to increase its antimicrobial potential at low concentrations. nih.gov Specifically, the addition of hexanoyl, pentanoyl, and octanoyl chains has been observed to increase the activity of octyl glucoside against certain bacteria. growingscience.com

Alkyl glycosides interact with microbial cells through various mechanisms, primarily by affecting the cell membrane and surface properties. They can increase the permeability of the cell membrane, which is a concentration-dependent effect. researchgate.netnih.gov Studies have shown that alkyl glycosides can alter cell membrane permeability to levels of 30-40% in certain bacterial strains. researchgate.net This increased permeability is thought to be a key factor in their antimicrobial action. Additionally, these compounds can increase the hydrophobicity of the cell surface. researchgate.netresearchgate.net The elongation of the alkyl chain in the surfactant molecule leads to an increase in hydrophobic properties. researchgate.net This alteration of cell surface hydrophobicity can interfere with microbial adhesion and biofilm formation. researchgate.net

Influence of Alkyl Chain Length and Ester Modifications on Antimicrobial Activity

Research on Biological Membrane Remodeling

The interaction of octyl α-D-glucopyranoside with biological membranes is a key aspect of its utility in research. It can alter membrane permeability and fluidity, properties that are harnessed for specific experimental goals. researchgate.netopenbiologyjournal.com